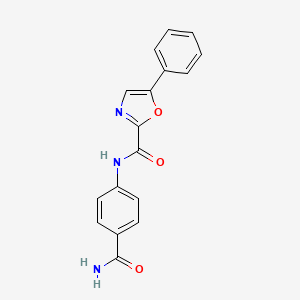
N-(4-carbamoylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-carbamoylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a carbamoylphenyl group and a phenyloxazole moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
科学的研究の応用
N-(4-carbamoylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide has a wide range of applications in scientific research:
作用機序
Target of Action
Similar compounds have been reported to target the werner (wrn) helicase . WRN helicase plays a crucial role in DNA repair and replication, making it a potential target for anticancer therapies .
Mode of Action
It’s likely that the compound interacts with its targets through a process known as suzuki–miyaura cross-coupling . This is a widely-used reaction in organic chemistry that involves the formation of carbon-carbon bonds under mild and functional group tolerant conditions .
Biochemical Pathways
Compounds that inhibit wrn helicase can potentially affect various dna repair pathways, including base excision repair (ber), nucleotide excision repair (ner), and mismatch repair (mmr) .
Result of Action
Inhibition of wrn helicase can potentially lead to genomic instability, promoting the accumulation of gene mutations and rapid growth of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then further reacted to produce the desired compound . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
For industrial production, the synthesis process is optimized to enhance efficiency and scalability. This involves the use of safer, cost-effective reagents and solvents, as well as improved reaction conditions to maximize yield and minimize by-products . The industrial methods are designed to meet the stringent requirements of large-scale production while maintaining the quality of the compound.
化学反応の分析
Types of Reactions
N-(4-carbamoylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols .
類似化合物との比較
N-(4-carbamoylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide can be compared with other similar compounds, such as:
4-amino-N-(4-carbamoylphenyl)benzamide: This compound is an intermediate in the synthesis of Pigment Yellow 181 and shares some structural similarities.
Para-aminobenzoic acid (PABA): PABA is a commonly used building block in pharmaceuticals and has similar functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its diverse range of applications in various fields of research.
特性
IUPAC Name |
N-(4-carbamoylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c18-15(21)12-6-8-13(9-7-12)20-16(22)17-19-10-14(23-17)11-4-2-1-3-5-11/h1-10H,(H2,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWUBINCFMFYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
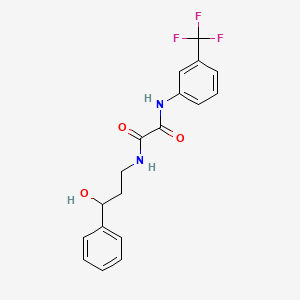
![2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2857869.png)
![3-benzyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2857872.png)
![6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2857875.png)
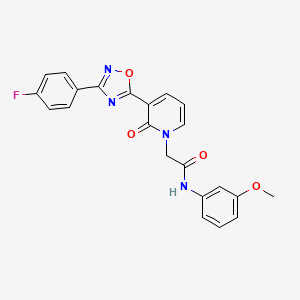
![4-(2-fluorophenyl)-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2857878.png)
![N-(5-chloro-2-methoxyphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2857879.png)
![6-[(Oxolan-3-yl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid](/img/structure/B2857881.png)

![1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2857883.png)
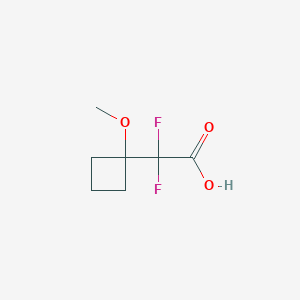
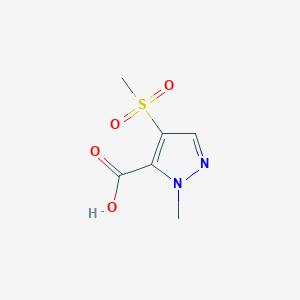
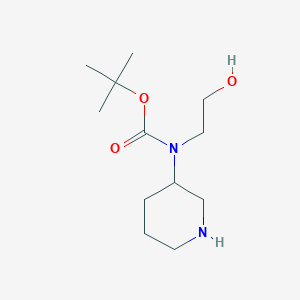
![2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride](/img/structure/B2857889.png)
